Arg-Gly-Glu

Vue d'ensemble

Description

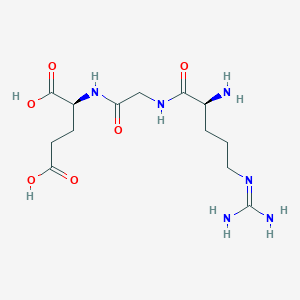

Arg-Gly-Glu is a tripeptide composed of the amino acids arginine, glycine, and glutamic acid. This compound is part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and tissue repair.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, arginine, to the resin. Subsequent amino acids, glycine and glutamic acid, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

Arg-Gly-Glu can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.

Major Products

The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of arginine to citrulline can impact the peptide’s interaction with cellular receptors.

Applications De Recherche Scientifique

Biological Significance

Arg-Gly-Glu is a tripeptide that plays a crucial role in cell adhesion and signaling through its interaction with integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, influencing various cellular processes such as migration, proliferation, and differentiation.

Applications in Drug Delivery

One of the prominent applications of this compound is in drug delivery systems. The peptide can be conjugated to therapeutic agents to enhance their targeting capabilities.

- Case Study: Radiolabeled Peptides for Tumor Imaging

In a study involving cyclized peptides containing Arg-Gly-Asp (RGD) and this compound (RGE), researchers labeled these peptides with technetium-99m (99mTc) for imaging purposes. The study demonstrated that RGD peptides exhibited significantly higher binding to human umbilical vein endothelial cells compared to RGE peptides, indicating the potential of RGD for tumor-specific imaging agents .

Tissue Engineering

This compound has been utilized in tissue engineering due to its ability to promote cell adhesion and proliferation.

- Case Study: Supramolecular Hydrogels

A study reported the development of a supramolecular hydrogel based on Gadolinium(III)-peptide complexes, including this compound motifs. These hydrogels exhibited enhanced magnetic resonance imaging (MRI) performance, making them promising candidates for biomedical applications such as targeted drug delivery and tissue scaffolding .

Cancer Therapy

The application of this compound extends into cancer therapy, particularly in enhancing the efficacy of treatments.

- Case Study: Inhibition of Tumor Growth

Research indicated that synthetic peptides containing Arg-Gly-Asp motifs could inhibit the proliferation of vascular smooth muscle cells under hyperglycemic conditions. This suggests that these peptides may have therapeutic potential in managing diabetic complications related to cancer .

Immunology

This compound has shown promise in immunological applications by enhancing immune responses.

- Case Study: Activation of Neutrophils

A study demonstrated that microspheres immobilized with Arg-Gly-Asp-Ser induced the biospecific activation of human neutrophils via integrin binding. This finding highlights the potential use of RGD-containing peptides in immunotherapy .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Arg-Gly-Glu involves its interaction with specific cellular receptors and proteins. The peptide can bind to integrins, which are transmembrane receptors involved in cell adhesion and signaling. This binding can activate intracellular signaling pathways that regulate cell migration, proliferation, and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

Arg-Gly-Asp: Another tripeptide with similar cell adhesion properties.

Gly-Glu-Arg: A structural isomer with different biological activities.

Ala-Gly-Pro-Arg-Gly-Glu-4Hyp-Gly-Pro: A longer peptide with unique electromechanical properties.

Uniqueness

Arg-Gly-Glu is unique due to its specific sequence and the presence of arginine, which imparts distinct biochemical properties. Its ability to interact with integrins and modulate cell signaling pathways makes it a valuable compound in various research fields.

Activité Biologique

Arg-Gly-Glu (RGD) is a peptide sequence that plays a crucial role in various biological processes, particularly in cell adhesion, migration, and signaling. This sequence is recognized as a consensus motif for binding integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) interactions. The biological activity of RGD peptides, including their derivatives and analogs, has been extensively studied in the context of tissue engineering, cancer biology, and cardiovascular health.

Cell Adhesion and Migration

The primary biological activity of RGD peptides is their ability to promote cell adhesion through integrin binding. Integrins such as αvβ3 and α5β1 interact with the RGD sequence, leading to cellular responses including:

- Cell attachment : RGD peptides enhance the attachment of various cell types to ECM components.

- Cell migration : The binding of integrins to RGD-containing peptides triggers signaling pathways that promote cytoskeletal rearrangement and cell movement.

Table 1: Integrin Binding Specificity of RGD Peptides

| Integrin Type | RGD Variant | Biological Effect |

|---|---|---|

| αvβ3 | RGD | Enhanced adhesion and migration |

| α5β1 | RGDS | Increased sGC expression and NO response |

| αIIbβ3 | RGD | Fibrinogen binding inhibition |

Study 1: Integrin-Mediated Effects on sGC Levels

A study demonstrated that the RGDS variant (Arg-Gly-Asp-Ser) significantly up-regulated soluble guanylate cyclase (sGC) protein levels in human vascular smooth muscle cells (HASMC) and human microvascular endothelial cells (HMC). This up-regulation was dose-dependent, with significant effects observed at concentrations as low as 25 µM after 2 hours of incubation. The increased sGC activity led to enhanced cellular responses to nitric oxide (NO), indicating a potential therapeutic role in vascular function and disease management .

Study 2: Structural Analysis Using NMR

Nuclear magnetic resonance (NMR) studies have shown that the secondary structure of RGD peptides is influenced by their amino acid composition. For example, the Tyr-Gly-Arg-Gly-Asp-Ser-Pro sequence adopts a type II beta-turn configuration, which is essential for its biological activity. In contrast, substituting Asp with Glu alters this conformation, leading to diminished integrin binding capacity .

Case Study 1: Cardiovascular Applications

In cardiovascular research, RGDS peptides have been utilized to improve endothelial function. A study indicated that RGDS treatment significantly restored sGC levels reduced by prolonged exposure to NO donors, suggesting its potential in treating vascular diseases characterized by endothelial dysfunction .

Case Study 2: Cancer Therapy

RGD peptides have also been explored in cancer therapy due to their ability to target tumor vasculature. By conjugating RGD peptides with cytotoxic agents or imaging probes, researchers have demonstrated enhanced targeting efficiency in tumor tissues while minimizing off-target effects .

Propriétés

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N6O6/c14-7(2-1-5-17-13(15)16)11(23)18-6-9(20)19-8(12(24)25)3-4-10(21)22/h7-8H,1-6,14H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H4,15,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFHLLPVPSMEOG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705766 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20274-91-3 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.